2-(2H-1,2,3-Triazol-2-YL)benzoic acid synthesis mechanism
2-(2H-1,2,3-Triazol-2-YL)benzoic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid
Introduction
2-(2H-1,2,3-Triazol-2-yl)benzoic acid and its derivatives are crucial structural motifs in medicinal chemistry, notably as key intermediates in the synthesis of dual orexin receptor antagonists like suvorexant, which is used for the treatment of insomnia.[1][2] The selective synthesis of the 2-substituted (N2) isomer of the triazole ring is a significant challenge, as direct arylation of 1,2,3-triazole often yields a mixture of N1 and N2 isomers.[2] This guide details the primary synthetic methodologies developed to achieve a highly selective and scalable production of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, focusing on reaction mechanisms, experimental protocols, and quantitative data.
Core Synthetic Strategies
Two principal strategies have emerged for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids: a multi-step, highly selective pathway commencing from nitroaromatics, and a direct copper-catalyzed coupling approach.
Multi-Step Synthesis via N-Arylation of a Differentiated Triazole
A robust and highly regioselective four-step synthesis has been developed, which introduces the triazole moiety at the beginning of the sequence.[1][2][3] This method is particularly advantageous for its scalability and high selectivity for the desired N2-isomer.[3] The general pathway is illustrated below.
Caption: Four-step synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid.
The key to the high N2-selectivity of this method lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The bulky and electron-withdrawing bromo substituents are proposed to provide steric hindrance and electronic deactivation at the N1 position, thus favoring the N2-arylation.[4]
Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole A mixture of a 1-fluoro-2-nitrobenzene derivative, 4,5-dibromo-2H-1,2,3-triazole, and potassium carbonate in DMF is heated.[3] The product is typically precipitated by the addition of water and isolated by filtration.[3]
Step 2: Hydrogenation The nitro group of the N-arylated dibromo-triazole is reduced to an aniline. This is commonly achieved through catalytic hydrogenation.[4]
Step 3: Sandmeyer Iodination The resulting aniline derivative undergoes a Sandmeyer reaction to replace the amino group with iodine.[4]
Step 4: Grignard Carboxylation The final step involves the formation of a Grignard reagent from the iodide derivative, followed by quenching with carbon dioxide to yield the desired benzoic acid.[3] For example, the iodide is dissolved in THF, cooled, and treated with isopropylmagnesium chloride. CO2 gas is then bubbled through the mixture.[3]
The yields for the N-arylation step are generally high, as summarized in the table below.
| Starting Material (1-Fluoro-2-nitrobenzene derivative) | Product (N-Arylated Dibromo-triazole) | Yield (%) | Reference |
| 1-Fluoro-2-nitrobenzene | 2-(2-Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |
| 1-Fluoro-4-methoxy-2-nitrobenzene | 2-(4-Methoxy-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |
| 2-Fluoro-5-methyl-1-nitrobenzene | 2-(4-Methyl-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |
Copper-Catalyzed Ullmann-Goldberg Coupling
A more direct approach involves the copper-catalyzed coupling of a 2-halobenzoic acid (iodo or bromo derivative) with 1H-1,2,3-triazole.[2][5] While this method has fewer steps, it often results in a mixture of N1 and N2 isomers, necessitating a purification step to isolate the desired product.[2]
Caption: Ullmann-Goldberg coupling for synthesizing 2-(2H-1,2,3-triazol-2-yl)benzoic acid.
The separation of the regioisomers can be achieved by crystallization, for instance, by forming the sodium or potassium salt of the benzoic acid.[2][6]
A typical procedure involves heating a mixture of the 2-halobenzoic acid, 1,2,3-triazole, copper(I) iodide (CuI), cesium carbonate (Cs2CO3), and a suitable ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, in a high-boiling solvent like N,N-dimethylformamide (DMF) or dioxane. For example, for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2-iodo-5-methylbenzoic acid is reacted with 1,2,3-triazole in the presence of CuI, Cs2CO3, and trans-N,N'-dimethyl-1,2-cyclohexanediamine in DMF at 100°C for 4 hours.[7] After the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The desired product is then purified from the aqueous layer after acidification.[7]
The yields for the copper-catalyzed coupling can vary depending on the starting materials and reaction conditions.
| Starting Material (2-Halo-benzoic Acid) | Product | Yield (%) | Reference |
| 2-Iodo-5-methylbenzoic acid | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 68 | [7] |
| 2-Bromo-4-methoxybenzoic acid | 4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Not specified | [5] |
Conclusion
The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid can be effectively achieved through two primary routes. The multi-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives offers excellent regioselectivity for the desired N2-isomer and is well-suited for scalable production.[1][3] The copper-catalyzed Ullmann-Goldberg coupling provides a more direct route, though it necessitates the separation of regioisomers.[2][5] The choice of method will depend on the specific requirements for purity, scale, and the availability of starting materials. Both approaches represent significant advancements in accessing this important class of compounds for drug development and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]
- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
